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Compound of Interest

Compound Name: Ethyl 2-fluoroisobutyrate

Cat. No.: B1311325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-fluoro-2-

methylpropanoate (CAS: 338-76-1, 55816-69-8), a key building block in the synthesis of

various pharmaceuticals and agrochemicals. The inclusion of a fluorine atom on the quaternary

carbon center imparts unique chemical and biological properties to molecules containing this

moiety. Accurate spectroscopic characterization is therefore crucial for quality control and

reaction monitoring.

This document presents a summary of expected spectroscopic data based on the analysis of

structurally related compounds. It also includes generalized experimental protocols for

acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-fluoro-2-

methylpropanoate. These predictions are derived from data available for structurally analogous

compounds, including other fluorinated esters and propanoates.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~1.30 Triplet ~7.1 -CH₂CH₃

~1.60 Doublet ~20 -C(F)(CH₃)₂

~4.25 Quartet ~7.1 -OCH₂CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~14.0 Singlet - -CH₂CH₃

~23.0 Doublet ~22 -C(F)(CH₃)₂

~62.0 Singlet - -OCH₂CH₃

~94.0 Doublet ~185 C(F)(CH₃)₂

~171.0 Doublet ~27 C=O

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium-Strong C-H stretch (alkane)

~1750 Strong C=O stretch (ester)

~1270 Strong C-O stretch (ester)

~1150 Strong C-F stretch

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity (%) Proposed Fragment

134 Low [M]⁺ (Molecular Ion)

119 Moderate [M - CH₃]⁺

89 High [M - OCH₂CH₃]⁺

69 High [M - COOCH₂CH₃]⁺

43 Moderate [CH₃CH₂CH₂]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-fluoro-2-methylpropanoate

in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C

NMR.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3

seconds.

¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a 30-

45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to
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achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrument Setup:

Record a background spectrum of the clean KBr/NaCl plates.

Place the sample in the spectrometer.

Data Acquisition:

Acquire the spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatography (GC) inlet for volatile

compounds.

Ionization: Utilize electron ionization (EI) at 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for

example, from m/z 30 to 200.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Structure-Spectra Correlation Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques

provide complementary information to elucidate the structure of Ethyl 2-fluoro-2-

methylpropanoate.
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Caption: Workflow of structure elucidation from spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-fluoro-2-
methylpropanoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1311325#spectroscopic-data-for-ethyl-2-fluoro-2-
methylpropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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